N'-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide
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Overview
Description
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cycloheptylidene group attached to a benzohydrazide moiety, with a phenylsulfanyl methyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide typically involves the reaction of cycloheptanone with 4-[(phenylsulfanyl)methyl]benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar in structure but with different substituents, leading to different chemical and biological properties.
N’-benzylidene-4-tert-butylbenzohydrazide: Another hydrazide derivative with distinct substituents, used in enzyme inhibition studies.
Uniqueness
N’-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the cycloheptylidene group and the phenylsulfanyl methyl group differentiates it from other hydrazide derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N2OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2OS/c24-21(23-22-19-8-4-1-2-5-9-19)18-14-12-17(13-15-18)16-25-20-10-6-3-7-11-20/h3,6-7,10-15H,1-2,4-5,8-9,16H2,(H,23,24) |
InChI Key |
XAQWFCCLZQQXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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